![molecular formula C10H18F6N2O2 B3139878 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol CAS No. 477858-31-4](/img/structure/B3139878.png)
1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol
Overview
Description
Trifluoromethyl compounds, like the one you mentioned, are often used in the pharmaceutical and agrochemical industries due to their unique properties . They are known for their high stability, lipophilicity, and bioavailability .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a carbon atom bonded to three fluorine atoms . The exact structure of your compound would depend on the arrangement of these groups and the other functional groups present .Chemical Reactions Analysis
Trifluoromethyl compounds can undergo various chemical reactions, including nucleophilic substitution, addition, and elimination reactions . The specific reactions that your compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
Trifluoromethyl compounds are generally characterized by their high stability, lipophilicity, and bioavailability . They also have unique electronic properties due to the high electronegativity of the fluorine atoms .Scientific Research Applications
Enone Synthesis
The compound serves as a versatile building block for synthesizing β-alkyl- or dialkylamino-substituted enones bearing a CF₃ group. Enones are essential intermediates in organic synthesis, and their functionalization allows access to diverse chemical structures. Researchers can leverage 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol to introduce trifluoromethyl groups into enone frameworks, enhancing their reactivity and properties .
Crystallography Studies
Researchers have explored crystal structures of related compounds, such as 1,1,1-trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one. While not directly the same, these studies provide insights into the solid-state arrangement and molecular interactions of similar trifluorinated compounds. Crystallography data contribute to our understanding of molecular conformations and intermolecular forces .
Solvent Properties
1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol exhibits unique solvent properties due to its trifluoromethyl groups. Researchers may employ it as a solvent or co-solvent in specific reactions, taking advantage of its polarity, stability, and low boiling point. Its compatibility with various substrates makes it valuable in synthetic chemistry .
Hydrogen Bonding Studies
The hydroxyl group in this compound participates in hydrogen bonding interactions. Researchers studying hydrogen bonding networks or investigating the effects of fluorine substitution on hydrogen bonding strength may find this compound useful. Understanding these interactions contributes to our knowledge of molecular recognition and supramolecular chemistry .
Derivatization Strategies
Researchers can modify 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol to create novel derivatives. These derivatives may exhibit enhanced properties, such as altered reactivity, solubility, or bioactivity. By exploring different functional groups and substitution patterns, scientists can tailor the compound for specific applications .
Mechanism of Action
Target of Action
The primary targets of 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol are currently unknown
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol are currently unknown . The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability .
Safety and Hazards
Future Directions
The use of trifluoromethyl compounds in the pharmaceutical and agrochemical industries is a topic of ongoing research . Future directions could include the development of new synthesis methods, the discovery of new biological activities, and the design of more environmentally friendly trifluoromethyl compounds .
properties
IUPAC Name |
1,1,1-trifluoro-3-[4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butylamino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F6N2O2/c11-9(12,13)7(19)5-17-3-1-2-4-18-6-8(20)10(14,15)16/h7-8,17-20H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDKDYALYCGAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(C(F)(F)F)O)CNCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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